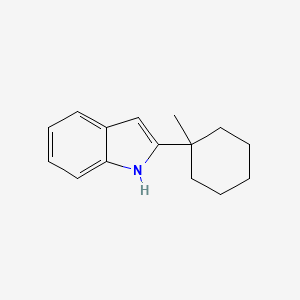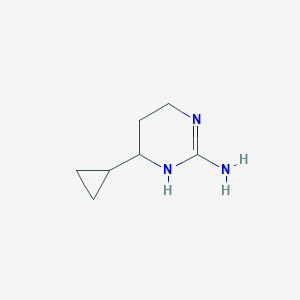
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core with cyclopentylamino and ethylpiperidinyl substituents, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.
Substitution with Ethylpiperidine: The benzenesulfonyl chloride is then reacted with 1-ethylpiperidine under basic conditions to form N-(1-ethylpiperidin-3-yl)benzenesulfonamide.
Addition of Cyclopentylamino Group: The final step involves the reaction of the intermediate with cyclopentylamine to introduce the cyclopentylamino group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((Cyclohexylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide
- 4-((Cyclopropylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide
- 4-((Cyclobutylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide
Uniqueness
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide stands out due to its specific combination of cyclopentylamino and ethylpiperidinyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H31N3O2S |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
4-[(cyclopentylamino)methyl]-N-(1-ethylpiperidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H31N3O2S/c1-2-22-13-5-8-18(15-22)21-25(23,24)19-11-9-16(10-12-19)14-20-17-6-3-4-7-17/h9-12,17-18,20-21H,2-8,13-15H2,1H3 |
Clé InChI |
FBBKDQITFFRACC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


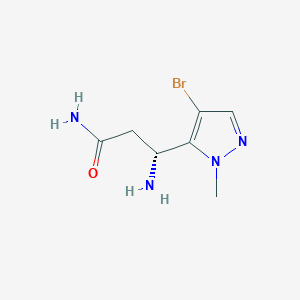


![Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)
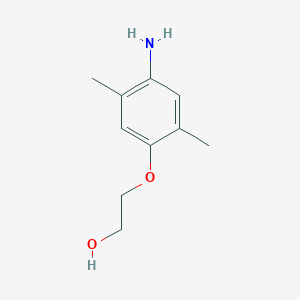
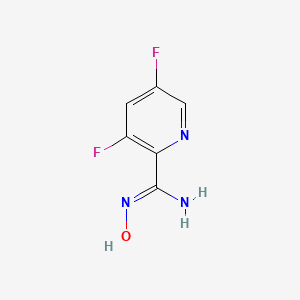
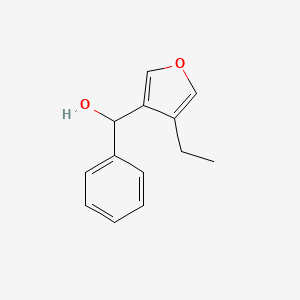
![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13086669.png)
![tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13086674.png)
![1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)
